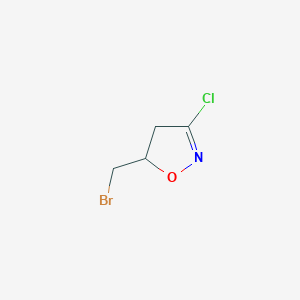

5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole

描述

5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole is a heterocyclic compound that features a bromomethyl group and a chloro substituent on an oxazole ring

属性

IUPAC Name |

5-(bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrClNO/c5-2-3-1-4(6)7-8-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJFWZMNJLJNRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole typically involves the bromination of a suitable precursor. One common method is the bromomethylation of a dihydro-1,2-oxazole derivative using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature carefully regulated to avoid side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.

化学反应分析

Types of Reactions

5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine or chlorine atoms, leading to different derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation might produce a carboxylate or aldehyde derivative.

科学研究应用

Chemistry

In the field of synthetic chemistry, 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for the formation of derivatives that can be utilized in various chemical reactions.

Table 1: Synthetic Applications

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of oxazole derivatives |

| Electrophilic Reactions | Reacts with nucleophiles to form new compounds |

Biology

The compound is under investigation for its potential biological activities. Studies suggest that it exhibits antimicrobial and anticancer properties, making it a candidate for pharmaceutical development.

Antimicrobial Activity

Research has shown that oxazole derivatives possess significant antimicrobial properties. For instance, studies indicate that this compound can inhibit the growth of various bacteria and fungi.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several oxazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable inhibition zones compared to standard antibiotics.

Table 2: Antimicrobial Activity Results

| Compound | Inhibition Zone (mm) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Amoxicillin | 30 | E. coli |

| Clotrimazole | 27 | C. albicans |

Medicine

In medicinal chemistry, this compound is being explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological macromolecules positions it as a candidate for drug development targeting various diseases.

Anticancer Properties

Studies have indicated that oxazole derivatives may inhibit histone deacetylases (HDACs), which are implicated in cancer progression. This suggests that this compound could influence cellular pathways involved in tumor growth.

Case Study: HDAC Inhibition

A study on oxazole derivatives demonstrated their ability to inhibit HDAC activity effectively. The mechanism involves binding to the enzyme's active site and altering gene expression related to cancer cell proliferation.

Table 3: Anticancer Activity Data

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | PC3 (prostate cancer) |

| 5-Fluorouracil | 0.016 | MCF7 (breast cancer) |

Comparative Analysis with Related Compounds

To further understand the implications of this compound's biological activities, it is beneficial to compare it with structurally similar compounds.

Table 4: Comparison of Biological Activities

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Ethyl-4-methyl-1,2-oxazole | Ethyl and methyl substituents | Exhibits potent antifungal activity |

| 5-(Bromomethyl)-3-methyl-4,5-dihydro | Bromomethyl substituent | Shows enhanced reactivity in nucleophilic substitutions |

| 5-(Bromomethyl)-3-chloro-4,5-dihydro | Chloro group | Potential anticancer and antimicrobial activity |

作用机制

The mechanism of action of 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function .

相似化合物的比较

Similar Compounds

- 5-(Chloromethyl)-3-chloro-4,5-dihydro-1,2-oxazole

- 5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole

- 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-thiazole

Uniqueness

5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This dual halogenation allows for a wider range of chemical modifications and applications compared to similar compounds with only one halogen substituent .

生物活性

5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological evaluations, providing a comprehensive overview of the compound's therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the presence of a bromomethyl group and a chlorine atom attached to the oxazole ring, which influences its reactivity and biological interactions. The molecular formula is CHBrClNO, and it possesses distinct properties that make it suitable for various applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : The synthesis begins with 3-chloro-4,5-dihydroisoxazole as a precursor.

- Bromomethylation : The introduction of the bromomethyl group can be achieved using bromomethylating agents such as bromomethyl acetate or bromomethyl ether in the presence of bases like sodium hydride or potassium carbonate.

- Reaction Conditions : The reactions are generally conducted in solvents like dichloromethane or tetrahydrofuran at controlled temperatures to optimize yield and purity.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, allowing the compound to interact with proteins and nucleic acids, potentially altering their function and activity.

Antimicrobial Activity

Research has demonstrated that compounds within the oxazole family exhibit significant antimicrobial properties. A study highlighted the effectiveness of related oxazole derivatives against various fungal strains:

| Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | Aspergillus niger |

|---|---|---|---|---|

| 11 | 1.6 | 1.6 | 3.2 | 1.6 |

| 12 | 0.8 | 3.2 | 0.8 | 1.6 |

These findings suggest that modifications to the oxazole scaffold can enhance its efficacy against pathogenic fungi .

Anti-inflammatory and Analgesic Activity

In addition to antimicrobial properties, oxazoles have been studied for their anti-inflammatory effects. A compound structurally similar to this compound was evaluated for analgesic activities in animal models, demonstrating promising results comparable to standard anti-inflammatory drugs .

Anticancer Potential

The structural features of this compound may also confer anticancer properties. A related study on substituted oxazoles indicated their potential as inhibitors in cancer cell lines, suggesting that further exploration could yield compounds with significant therapeutic applications .

Case Studies

Several case studies have documented the biological evaluation of oxazole derivatives:

- In Vitro Studies : Compounds were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells), showing varied degrees of cytotoxicity.

- Animal Models : In vivo studies assessed the pharmacokinetics and therapeutic efficacy of oxazole derivatives in tumor-bearing mice, providing insights into their potential clinical applications.

常见问题

Q. Methodological Answer

- pH stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours, monitoring degradation via HPLC. Oxazole rings are prone to hydrolysis under acidic conditions (pH < 4) .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typically observed) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Question

- Personal protective equipment (PPE) : Nitrile gloves and fume hoods are mandatory due to bromine volatility .

- Waste disposal : Halogenated waste must be neutralized with sodium thiosulfate before disposal .

How can the compound’s solubility be improved for in vitro assays without altering its bioactivity?

Q. Methodological Answer

- Co-solvents : Use 10% PEG-400 in PBS to enhance aqueous solubility while maintaining cell viability .

- Liposomal encapsulation : Reduces aggregation in biological media without structural modification .

What role do cross-coupling reactions play in modifying the compound’s bromomethyl group?

Advanced Research Question

The bromomethyl group enables Suzuki-Miyaura couplings with aryl boronic acids. For example, palladium-catalyzed coupling with 4-methoxyphenyl boronic acid introduces electron-donating groups, altering electronic properties for structure-activity relationship (SAR) studies .

How do computational methods (e.g., DFT, molecular docking) aid in predicting the compound’s reactivity and target interactions?

Advanced Research Question

- DFT : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For this compound, the LUMO is localized on the oxazole ring, favoring interactions with electron-rich biological targets .

- Docking : Simulates binding to enzymes like cytochrome P450, identifying steric clashes with the 3-chloro substituent .

What analytical challenges arise in quantifying trace impurities in synthesized batches?

Q. Methodological Answer

- GC-MS : Detects volatile byproducts (e.g., brominated alkanes) at ppm levels .

- HPLC-DAD : Resolves non-volatile impurities (e.g., unreacted hydrazides) using C18 columns and acetonitrile/water gradients .

How does the compound’s halogen reactivity compare to analogs with iodine or fluorine substituents?

Advanced Research Question

Bromine’s moderate electronegativity () balances reactivity and stability. Fluorine analogs exhibit higher metabolic stability but reduced electrophilicity, while iodine derivatives show improved radioimaging potential but lower synthetic yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。